(R,R)-(-)-PSEUDOEPHEDRINE GLYCINAMIDE

Description

Significance of Chiral Auxiliaries in Enantioselective Organic Synthesis

Many biologically active molecules, especially pharmaceuticals, exist as enantiomers—stereoisomers that are non-superimposable mirror images of each other. wikipedia.orgscielo.org.mx Often, only one of these enantiomers exhibits the desired therapeutic effect, while the other may be inactive or even harmful. Consequently, the ability to synthesize enantiomerically pure compounds is of paramount importance. numberanalytics.com

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. wikipedia.orgnumberanalytics.com The inherent chirality of the auxiliary creates a diastereoselective environment, guiding the formation of a specific stereoisomer. scielo.org.mx After the desired chiral center is established, the auxiliary can be removed and ideally recycled for future use. sigmaaldrich.com This strategy is highly reliable and versatile, making it a preferred method in the early stages of drug development and the synthesis of complex natural products. wikipedia.org

Historical Context and Evolution of Pseudoephedrine-Derived Chiral Auxiliaries

The concept of using chiral auxiliaries to control stereochemistry gained prominence in the 1970s with the pioneering work of chemists like E.J. Corey and Barry Trost. wikipedia.orgnumberanalytics.com Over the years, a diverse array of chiral auxiliaries has been developed.

Among these, pseudoephedrine has proven to be a particularly practical and effective chiral auxiliary. Both of its enantiomers are inexpensive and readily available. A key advantage of using pseudoephedrine lies in the high crystallinity of its N-acyl derivatives, which often allows for the easy purification of diastereomeric products through recrystallization. The enolates of pseudoephedrine amides demonstrate high diastereoselectivity in alkylation reactions with various alkyl halides, providing access to a wide range of enantiomerically enriched carboxylic acids, alcohols, and aldehydes.

Despite its effectiveness, the use of pseudoephedrine has been complicated by its regulatory status, as it can be chemically converted to illicit substances. harvard.edunih.gov This has spurred research into alternatives, such as pseudoephenamine, which offers similar or even superior performance in asymmetric alkylations without the associated regulatory issues. harvard.edunih.gov

Structural Features and Intrinsic Stereochemistry of (R,R)-(-)-PSEUDOEPHEDRINE GLYCINAMIDE (B1583983)

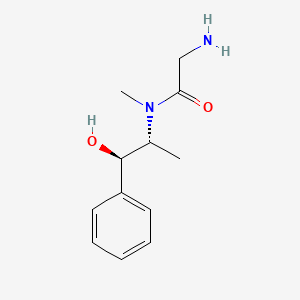

(R,R)-(-)-Pseudoephedrine glycinamide is a derivative of pseudoephedrine, specifically an amide formed with glycinamide. Its structure incorporates the key features of the parent pseudoephedrine molecule that are essential for its function as a chiral auxiliary. The IUPAC name for this compound is 2-amino-N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide. nih.gov It is important to note that the (R,R) designation in the common name refers to the stereochemistry of the parent pseudoephedrine, which has the (1R, 2R) configuration. However, the IUPAC nomenclature follows a different set of priority rules, leading to the (1S, 2R) designation for the same structure. nih.govvaia.comvaia.com

The molecule possesses two stereogenic centers, which dictate its three-dimensional arrangement and its ability to induce chirality. guidechem.com The presence of a hydroxyl group and a tertiary amide are key functional groups that participate in the chelation-controlled transition states during reactions like enolate alkylation, thereby ensuring high diastereoselectivity. The synthesis of this compound can be achieved in high yield, often as a crystalline monohydrate, from (R,R)-(-)-pseudoephedrine and glycine (B1666218) methyl ester. orgsyn.org

Below are the key chemical properties of this compound:

| Property | Value |

| Molecular Formula | C₁₂H₁₈N₂O₂ |

| Molecular Weight | 222.28 g/mol nih.gov |

| Exact Mass | 222.136827821 Da nih.gov |

| Hydrogen Bond Donor Count | 2 guidechem.com |

| Hydrogen Bond Acceptor Count | 3 guidechem.com |

| Rotatable Bond Count | 4 guidechem.com |

| Topological Polar Surface Area | 66.6 Ų guidechem.com |

| Defined Atom Stereocenter Count | 2 guidechem.com |

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-N-[(1R,2R)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-9(14(2)11(15)8-13)12(16)10-6-4-3-5-7-10/h3-7,9,12,16H,8,13H2,1-2H3/t9-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RASDPMXCBLHKCI-SKDRFNHKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N(C)C(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C1=CC=CC=C1)O)N(C)C(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R,r Pseudoephedrine Glycinamide

Preparation from (R,R)-(-)-Pseudoephedrine and Glycine (B1666218) Methyl Ester

A foundational method for synthesizing (R,R)-(-)-pseudoephedrine glycinamide (B1583983) involves a direct, one-step reaction between (R,R)-(-)-pseudoephedrine and glycine methyl ester. orgsyn.orgresearchgate.net This approach is notable for achieving amide bond formation between the secondary amine of pseudoephedrine and the carboxyl group of glycine methyl ester without requiring a protecting group on the glycine's amino function. orgsyn.org The reaction is theorized to proceed through a base-catalyzed mechanism involving the transesterification of the methyl ester with the hydroxyl group of pseudoephedrine, which is then followed by an intramolecular O → N acyl transfer. orgsyn.org

Optimized Reaction Conditions and Protocols

The successful synthesis relies on carefully controlled reaction conditions. orgsyn.org The protocol begins by creating a slurry of anhydrous lithium chloride and (R,R)-(-)-pseudoephedrine in dry tetrahydrofuran (B95107) (THF), which is then cooled in an ice bath. orgsyn.org

Following the addition of solid lithium methoxide (B1231860), a solution of glycine methyl ester in dry THF is added dropwise over one hour. orgsyn.org The reaction is maintained at 0°C for an additional seven hours to ensure completion. orgsyn.org The process is terminated by adding water, and the majority of the THF is removed under reduced pressure. orgsyn.org The resulting aqueous solution is then extracted multiple times with dichloromethane. orgsyn.org

Table 1: Optimized Reaction Protocol

| Parameter | Value/Procedure |

| Reactants | (R,R)-(-)-Pseudoephedrine, Glycine Methyl Ester |

| Reagents | Anhydrous Lithium Chloride, Lithium Methoxide |

| Solvent | Dry Tetrahydrofuran (THF) |

| Temperature | 0°C |

| Reaction Time | 7 hours after addition of glycine methyl ester |

| Workup | Quenching with water, removal of THF, extraction with dichloromethane |

This table summarizes the key parameters for the optimized synthesis of (R,R)-(-)-pseudoephedrine glycinamide.

Role of Lithium Chloride and Lithium Methoxide in Reaction Efficiency

Both lithium chloride and lithium methoxide are critical to the success of the synthesis. orgsyn.org Anhydrous lithium chloride is essential for achieving high diastereoselectivity in subsequent alkylation reactions of the product. nih.gov Lithium methoxide serves as the base that facilitates the initial transesterification and subsequent acyl transfer, driving the amide bond formation. orgsyn.org The presence of these lithium salts is a key feature of the Myers' asymmetric synthesis methodology, ensuring high stereocontrol. researchgate.net

Purification, Isolation, and Anhydrous Form Preparation

After extraction and drying over anhydrous potassium carbonate, the combined organic layers are concentrated to yield a clear, oily residue. orgsyn.org This residue is then dissolved in warm THF, and a small amount of water is added to induce crystallization of the product as its monohydrate upon cooling. orgsyn.org

The initial product isolated from the crystallization process is (R,R)-(−)-pseudoephedrine glycinamide monohydrate, which can be obtained in yields of around 72%. orgsyn.org To obtain the anhydrous form, which is crucial for subsequent reactions, the monohydrate must be carefully dried. orgsyn.org

The standard dehydration procedure involves heating the monohydrate solid under vacuum (0.5 mm) in an oil bath at 60°C for 12 hours. orgsyn.org It is critical not to heat the compound above 65°C to prevent it from melting. orgsyn.org An alternative method for drying involves azeotropic distillation with acetonitrile (B52724) and toluene. orgsyn.org

Table 2: Dehydration Methods

| Method | Procedure | Key Considerations |

| Vacuum Heating | Heat solid at 60°C under vacuum (0.5 mm) for 12 hours. | Do not exceed 65°C to avoid melting. orgsyn.org |

| Azeotropic Drying | Dissolve monohydrate in acetonitrile, concentrate under reduced pressure. Repeat with toluene. | Can be used directly in subsequent steps with a slight decrease in yield. orgsyn.org |

This table outlines the primary methods for converting the monohydrate to the anhydrous form.

The hydration state of the this compound is of paramount importance for its reactivity. orgsyn.org Complete drying is essential to achieve high yields in subsequent alkylation steps. orgsyn.org The presence of water can interfere with the formation of the enolate required for these reactions. nih.govacs.org The hydration state can be preliminarily assessed by its melting point; partially hydrated material typically has a depressed melting point compared to the pure anhydrous product (mp 78-80°C). orgsyn.org For a more precise measurement, Karl Fischer titration or elemental analysis can be employed to determine the water content. orgsyn.org

Development of Simplified and Scalable Synthetic Routes

To overcome some of the more cumbersome aspects of the original procedure, a greatly simplified and more scalable one-step synthesis was developed. nih.govacs.org This improved method involves the direct combination of glycine methyl ester hydrochloride with (R,R)-(-)-pseudoephedrine in the presence of lithium tert-butoxide. nih.govacs.org

A significant advantage of this modified route is a protocol that allows for the direct alkylation of the resulting pseudoephedrine glycinamide hydrate (B1144303) (1·H₂O) without the need for the rigorous prior drying step. nih.govacs.org This circumvents the challenges associated with preparing the strictly anhydrous form. nih.govacs.org Furthermore, this streamlined approach facilitates the synthesis on a larger scale, making the chiral auxiliary more accessible for broader applications. researchgate.netnih.govharvard.edu

Synthesis of Deuterated Analogues for Mechanistic and Analytical Probes

The strategic incorporation of deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, into the molecular framework of this compound serves two primary scientific purposes: to probe reaction mechanisms and to act as internal standards in quantitative analytical methods. scielo.org.mxresearchgate.net The synthesis of such deuterated analogues, while not extensively documented for this specific chiral auxiliary, follows established principles of isotopic labeling. chem-station.com

Deuterium can be introduced at various positions within the this compound molecule. The choice of the deuteration site is dictated by the specific application. For instance, to study the mechanism of enolate formation and subsequent alkylation, deuterium atoms might be placed at the α-carbon of the glycinamide moiety. Alternatively, for use as an internal standard in mass spectrometry-based assays, deuterium labels could be incorporated at positions not typically involved in chemical transformations, such as on the phenyl ring or the N-methyl group of the pseudoephedrine backbone.

One common method for introducing deuterium at the α-position of the glycinamide is through H/D exchange. nih.gov This can be achieved by treating the this compound with a deuterium source, such as deuterium oxide (D₂O), under basic conditions. The enolizable protons at the α-carbon can be exchanged for deuterium atoms. The efficiency of this exchange can be monitored by techniques like NMR spectroscopy.

For labeling at other positions, deuterated starting materials would typically be required. For example, the synthesis could start with deuterated pseudoephedrine or a deuterated glycine derivative.

Mechanistic Probes: The Kinetic Isotope Effect

A primary application for deuterated this compound is in the study of reaction mechanisms through the kinetic isotope effect (KIE). chem-station.com The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. scielo.org.mx Since a carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, reactions that involve the cleavage of this bond in the rate-determining step will proceed more slowly for the deuterated compound. scielo.org.mxresearchgate.net

By synthesizing this compound with deuterium at the α-carbon of the glycinamide unit and comparing its alkylation reaction rate to that of the non-deuterated analogue, valuable insights into the transition state of the reaction can be gained. A significant KIE would suggest that the deprotonation at the α-carbon is the rate-limiting step.

To illustrate this, consider the data in the interactive table below, which shows hypothetical rate constants for the alkylation of both the standard and a deuterated version of this compound.

| Compound | Alkylation Rate Constant (k, s⁻¹) | Kinetic Isotope Effect (kH/kD) |

|---|---|---|

| This compound | 1.5 x 10⁻³ | 6.8 |

| α,α-Dideuterio-(R,R)-(-)-Pseudoephedrine Glycinamide | 2.2 x 10⁻⁴ |

The observed KIE of 6.8 in this hypothetical example is a primary isotope effect, strongly indicating that the C-H bond at the α-position is broken during the rate-determining step of the reaction.

Analytical Probes: Internal Standards in Mass Spectrometry

In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) for quantitative analysis, stable isotopically labeled (SIL) compounds are considered the gold standard for internal standards. scispace.comchromforum.org A deuterated version of this compound would be an ideal internal standard for quantifying the non-deuterated compound in a sample.

Because deuterated compounds have nearly identical physicochemical properties to their non-deuterated counterparts, they co-elute during chromatography and exhibit similar ionization efficiencies in the mass spectrometer. researchgate.net However, they are readily distinguishable by their mass-to-charge ratio (m/z). chromforum.org This allows for accurate and precise quantification, as any sample loss during extraction or variations in instrument response can be corrected for by referencing the signal of the deuterated internal standard. scispace.com

The following table provides an example of the mass-to-charge ratios that would be observed for the protonated molecules of this compound and a hypothetical tri-deuterated analogue.

| Compound | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ m/z |

|---|---|---|---|

| This compound | C₁₂H₁₈N₂O₂ | 222.1368 | 223.1441 |

| This compound-d₃ | C₁₂H₁₅D₃N₂O₂ | 225.1555 | 226.1628 |

The distinct difference in m/z allows for the simultaneous detection and quantification of both the analyte and the internal standard, leading to highly reliable analytical results.

Application As a Chiral Auxiliary in Asymmetric Organic Synthesis

Enolate Chemistry and Stereocontrol Mechanisms

The core of the pseudoephedrine glycinamide (B1583983) methodology lies in the chemistry of its corresponding enolate. By forming a rigid, chelated enolate structure, the chiral scaffold effectively shields one face of the molecule, compelling electrophiles to attack from the less sterically hindered direction. This leads to a high degree of stereocontrol in subsequent bond-forming reactions.

The generation of the key dianionic lithium enolate from (R,R)-(-)-pseudoephedrine glycinamide is typically achieved by deprotonation using a strong lithium amide base. The process involves the removal of two protons: one from the α-carbon of the glycine (B1666218) unit and one from the hydroxyl group of the pseudoephedrine moiety.

Initially, procedures involved the deprotonation at -78°C using lithium diisopropylamide (LDA). orgsyn.org However, the protocol has been refined for greater convenience and scalability. A modified procedure allows for the enolization to occur at 0°C. orgsyn.org An alternative and weaker base, lithium hexamethyldisilazide (LHMDS), has also been successfully employed for the enolization, offering advantages in certain applications. nih.gov A significant advancement involves the direct alkylation of pseudoephedrine glycinamide hydrate (B1144303), which circumvents the need for a separate, stringent drying step. nih.gov In this improved method, LHMDS and anhydrous lithium chloride are generated in situ from the reaction of lithium metal with n-hexyl chloride in the presence of hexamethyldisilazane. nih.gov

The enolization process results in a dianionic species where the lithium cation coordinates to both the enolate oxygen and the alkoxide oxygen, forming a rigid, bicyclic chelate structure that is crucial for stereocontrol.

Once formed, the lithium enolate of pseudoephedrine glycinamide undergoes highly diastereoselective alkylation reactions with a variety of alkyl halides. orgsyn.orgacs.org The reaction proceeds efficiently, providing α-substituted products in high yields and with excellent stereocontrol. orgsyn.orgresearchgate.net The products are often crystalline, which allows for easy purification by recrystallization to achieve diastereomeric excesses (d.e.) of ≥99%. orgsyn.org The methodology is effective for a wide range of primary and some secondary alkyl halides. acs.org

The high diastereoselectivity is attributed to the enolate's rigid conformation, which directs the incoming electrophile to the face opposite the pseudoephedrine phenyl group and alkoxide side-chain. nih.gov This consistent facial selectivity makes the method a reliable strategy for synthesizing a diverse array of enantiomerically enriched α-amino acids. orgsyn.org

| Electrophile (R-X) | Product (R) | Diastereomeric Ratio (d.r.) | Yield (%) |

| Benzyl bromide | Benzyl | >99:1 | 90 |

| Iodomethane | Methyl | >99:1 | 89 |

| Iodoethane | Ethyl | >99:1 | 87 |

| 1-Iodopropane | n-Propyl | >99:1 | 91 |

| 1-Iodobutane | n-Butyl | >99:1 | 91 |

| Isopropyl iodide | Isopropyl | 97:3 | 85 |

Table 1: Representative Diastereoselective Alkylations of this compound Enolate. Data compiled from Myers et al. (1997). acs.org

Structural and rate studies indicate that LiCl has little effect on the dynamics of the enolate homoaggregates but forms adducts of an unknown structure. nih.govnih.gov It is this LiCl-enolate adduct that dramatically accelerates the alkylation reaction. nih.govnih.gov The prevailing hypothesis is that LiCl acts as an aggregate breaker, disrupting the less reactive, highly aggregated states of the lithium enolate. nih.gov Lithium enolates are known to form complex aggregates in solution, such as tetramers and hexamers, which can be less reactive than monomeric or dimeric species. nih.gov By promoting the formation of smaller, more reactive enolate species, LiCl ensures a rapid and efficient reaction with the electrophile.

The exceptional stereoselectivity observed in the alkylation of pseudoephedrine glycinamide enolates is rationalized by a well-defined transition state model. The model hinges on a rigid, internally chelated Z-enolate structure.

In this proposed conformation, the lithium cation is coordinated by the enolate oxygen, the amide nitrogen, and the alkoxide oxygen of the pseudoephedrine auxiliary. orgsyn.org This chelation locks the molecule into a rigid bicyclic conformation. The phenyl group of the pseudoephedrine is positioned to effectively block one face of the enolate. Consequently, the incoming electrophile is forced to approach from the opposite, more accessible face, leading to the observed high diastereoselectivity. nih.gov

Within the rigid chelated structure, the methyl group on the carbon atom bearing the hydroxyl group (C-1 of the pseudoephedrine backbone) plays a crucial steric role. This methyl group, along with the phenyl group, helps to create a highly biased steric environment around the enolate. The proposed reactive conformation places the enolate's α-carbon and the incoming electrophile on the side opposite to the bulky phenyl group. The methyl group further funnels the approach of the electrophile, reinforcing the facial bias established by the phenyl group and ensuring a highly ordered transition state. This steric hindrance is a key element in preventing attack from the undesired trajectory.

The lithium cation is central to the formation of the rigid reactive conformation. Through its coordination to the two oxygen atoms (alkoxide and enolate) and potentially the amide nitrogen, it acts as a linchpin, holding the entire assembly in a fixed orientation. orgsyn.orgnih.gov This internal chelation is what confers the necessary rigidity to the system for effective stereochemical communication between the chiral auxiliary and the reacting center.

Solvent molecules, typically tetrahydrofuran (B95107) (THF), also play a role by coordinating to the lithium cation. orgsyn.org This solvation completes the coordination sphere of the lithium ion. While the primary organizing force is the internal chelation, the solvent molecules help to stabilize the charged complex and can influence the aggregation state of the enolate in solution, which in turn affects its reactivity. nih.gov The combination of internal chelation by the lithium cation and solvation creates the specific, highly organized transition state assembly responsible for the reaction's success. orgsyn.org

Proposed Reactive Conformations and Transition State Models

Asymmetric Synthesis of Alpha-Amino Acids

The enolates formed from this compound are highly effective nucleophiles in the asymmetric synthesis of α-amino acids. The chiral auxiliary masterfully dictates the direction of electrophilic attack on the enolate, leading to a significant predominance of one diastereomer.

Alkylation with Primary Alkyl Halides

The reaction of the lithium enolate of this compound with primary alkyl halides demonstrates high diastereoselectivity, yielding α-substituted products. These reactions are typically carried out at low temperatures, such as -78 °C or 0 °C, and are often facilitated by the presence of lithium chloride, which is thought to alter the enolate's aggregation state and reactivity. The resulting alkylated compounds are produced in high yields with outstanding diastereomeric excesses.

A broad range of primary alkyl halides can be used effectively as electrophiles in this process. nih.gov Even substrates that are susceptible to elimination reactions, like (2-iodoethyl)benzene, react with high efficiency and minimal formation of elimination byproducts. Furthermore, electrophiles that could potentially be enolized, such as tert-butyl bromoacetate, have been successfully utilized in these alkylations.

| Entry | Alkyl Halide | Product | Yield (%) | Diastereomeric Excess (de, %) |

|---|---|---|---|---|

| 1 | Benzyl bromide | (S)-Phenylalanine derivative | >90 | >95 |

| 2 | n-Butyl iodide | (S)-Norleucine derivative | 85-95 | >95 |

| 3 | Allyl bromide | (S)-Allylglycine derivative | >90 | >95 |

| 4 | (2-Iodoethyl)benzene | (S)-Homophenylalanine derivative | 80-90 | >95 |

Alkylation with Beta-Branched Primary Alkyl Iodides

The diastereoselective alkylation of pseudoephedrine amide enolates is not limited to simple primary alkyl halides; it is also effective with more sterically hindered β-branched primary alkyl iodides. The ability to use these complex electrophiles while maintaining high levels of stereocontrol highlights the versatility of this method for synthesizing a wide array of α-amino acid derivatives.

Asymmetric Alpha-Arylation of Alpha-Amino Acid Derivatives

A novel approach for the asymmetric α-arylation of α-amino acid derivatives has been developed using a pseudoephedrine chiral auxiliary. nih.gov This method involves the treatment of an N'-aryl urea (B33335) derivative of an amino acid, which is attached to the pseudoephedrine auxiliary, with a base. nih.gov Through a process of in situ silylation and enolization, a diastereoselective migration of the N'-aryl group to the α-position of the amino acid is triggered. nih.gov This is followed by a cyclization to form a hydantoin, which in turn releases the recyclable chiral auxiliary. nih.gov The final α-arylated α-amino acid derivatives are obtained after the hydrolysis of the hydantoin. nih.gov A key advantage of this arylation technique is its avoidance of heavy-metal additives, and it has been shown to be effective for a range of amino acids and electronically varied aryl groups. nih.gov

Limitations with Specific Electrophile Classes

Despite the broad applicability of alkylating this compound enolates, there are certain limitations with specific types of electrophiles. For example, the use of benzyloxymethyl chloride (BOM chloride) as an electrophile leads to poor diastereoselectivity. It is thought that this is due to a shift in the reaction mechanism, possibly toward an S(_N)1-type transition state. This issue of poor selectivity can be resolved by substituting benzyloxymethyl chloride with benzyloxymethyl bromide (BOM bromide), which restores the high diastereoselectivity typically seen with other primary alkyl halides.

Asymmetric Synthesis of Beta-Hydroxy-Alpha-Amino Acids via Aldol (B89426) Reactions

This compound also serves as an effective chiral auxiliary for the asymmetric synthesis of β-hydroxy-α-amino acids through diastereoselective aldol reactions. These products are significant chiral building blocks for the synthesis of a variety of medicinally important compounds. nih.govnih.govresearchgate.net

Stereoselective Aldolization with Aldehyde Substrates

The enolization of this compound using a base like lithium hexamethyldisilazide (LiHMDS) in the presence of lithium chloride, followed by the addition of an aldehyde, results in the formation of syn-β-hydroxy-α-amino acid derivatives. nih.govnih.gov These aldol products have a stereochemical arrangement analogous to L-threonine. nih.govnih.gov The products are frequently crystalline solids, which simplifies their purification to a high degree of stereoisomeric purity. nih.govnih.gov The yields for these reactions are generally high, ranging from 55-98%. nih.govnih.gov The resulting aldol adducts can then be easily hydrolyzed under mild conditions to yield the desired β-hydroxy-α-amino acids. nih.gov

| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|---|

| 1 | Isobutyraldehyde | (2S,3R)-3-Hydroxy-4-methyl-2-aminopentanoic acid derivative | 91 | >50:1 |

| 2 | Benzaldehyde | (2S,3R)-3-Hydroxy-3-phenyl-2-aminopropanoic acid derivative | 80 | >50:1 |

| 3 | Acetaldehyde | (2S,3R)-3-Hydroxy-2-aminobutanoic acid derivative | 75 | >50:1 |

| 4 | Cyclohexanecarboxaldehyde | (2S,3R)-3-Cyclohexyl-3-hydroxy-2-aminopropanoic acid derivative | 88 | >50:1 |

Stereoselective Aldolization with Ketone Substrates

The utility of pseudoephedrine-based chiral auxiliaries extends to stereoselective aldol reactions with challenging ketone substrates. While aldol reactions with aldehydes are common, the use of ketones is noteworthy as it leads to the formation of aldol adducts with fully substituted β-carbon centers. The lithium enolate of pseudoephenamine glycinamide, a closely related and often superior analogue, has been shown to react efficiently with a range of ketone substrates. nih.govnih.gov This reaction provides access to complex β-hydroxy-α-amino acid derivatives where the hydroxyl group is situated at a quaternary stereocenter.

The process involves enolization with a strong base like lithium hexamethyldisilazide (LiHMDS) in the presence of lithium chloride, followed by the addition of the ketone. nih.govnih.gov The reaction proceeds with high diastereoselectivity, yielding the syn-aldol adducts as the major products. nih.gov The stereochemical outcome can be rationalized by a Zimmerman-Traxler-type transition state model. nih.gov The reliability of this method has been demonstrated with various ketones, including aliphatic and aromatic examples. nih.gov

| Entry | Ketone Substrate | Aldol Adduct | Isolated Yield (%) |

|---|---|---|---|

| 1 | Acetone | Product 13 | 81 |

| 2 | Cyclopentanone | Product 14 | 84 |

| 3 | Cyclohexanone | Product 15 | 79 |

| 4 | Methyl Isopropyl Ketone | Product 16 | 70 |

| 5 | Acetophenone | Product 17 | 87 |

| 6 | 3-Pentanone | Product 18 | 78 |

| 7 | Propiophenone | Product 19 | 91 |

Diastereoselection in Syn-Beta-Hydroxy-Alpha-Amino Acid Formation

A cornerstone application of this compound and its analogues is the stereocontrolled synthesis of syn-β-hydroxy-α-amino acids. nih.govresearchgate.net These structures are crucial components of numerous biologically active molecules and serve as versatile chiral building blocks in medicinal chemistry. researchgate.netresearchgate.net The methodology provides a direct route to these valuable compounds from simple starting materials. nih.gov

The key transformation is an aldol addition reaction between the lithium enolate of the glycinamide auxiliary and an aldehyde or ketone. nih.gov Enolization of (R,R)-pseudoephedrine glycinamide followed by reaction with an electrophile yields aldol products that are stereochemically homologous to L-threonine. nih.govnih.gov The reaction exhibits high syn-diastereoselectivity, meaning the newly formed hydroxyl and amino groups are oriented on the same face of the carbon backbone. nih.govnih.gov The resulting aldol adducts are often crystalline solids, which can be purified to high stereoisomeric purity (typically >99% de) by simple recrystallization. orgsyn.orgnih.gov Following the aldol reaction, the auxiliary can be cleaved under mild hydrolytic conditions to release the desired β-hydroxy-α-amino acid. nih.govnih.gov

Asymmetric Synthesis of 2-Amino-1,3-Diols by Reduction of Aldol Adducts

The aldol adducts derived from pseudoephedrine glycinamide are valuable intermediates that can be further transformed into other important chiral building blocks. One such transformation is their reduction to afford enantiomerically pure 2-amino-1,3-diols. nih.govnih.gov These motifs are present in a variety of natural products and pharmaceuticals, including the antibiotic chloramphenicol (B1208).

Remarkably, the reduction of the tertiary amide within the aldol adduct can be accomplished using the mild reducing agent sodium borohydride (B1222165) in ethanol. nih.gov This is unusual, as the reduction of tertiary amides typically requires much more powerful hydride donors. nih.gov The reaction proceeds in good yield and, importantly, the chiral auxiliary can be recovered in pure form and reused. nih.gov This efficient reduction provides a practical route to chiral 2-amino-1,3-diols from readily available aldehydes and ketones. nih.govnih.gov

Application in Complex Molecule Synthesis and Chiral Building Blocks

The methodologies based on this compound provide a robust platform for the construction of complex molecules and versatile chiral building blocks. The high stereoselectivity, reliability, and practical advantages of this chemistry have made it a valuable tool in synthetic organic chemistry. nih.govsynarchive.com

The primary products of the pseudoephedrine glycinamide-mediated reactions—α-amino acids, syn-β-hydroxy-α-amino acids, and 2-amino-1,3-diols—are themselves highly valuable chiral synthetic intermediates. nih.govresearchgate.net The ability to generate these compounds with high enantiomeric purity allows for their incorporation into larger, more complex target molecules without the need for tedious chiral resolutions. nih.govresearchgate.net For example, the β-hydroxy-α-amino acids produced are precursors to several classes of important medicines. nih.govnih.gov The adducts have proven to be versatile, enabling the synthesis of compounds like β-amino esters and γ-amino alcohols in highly enantioenriched form. researchgate.net

The effectiveness of this chiral auxiliary methodology is highlighted by its application in the synthesis of natural product scaffolds. The construction of novel antibiotics has been a significant area of application. nih.govnih.gov The ability to reliably create the specific stereochemistry found in these complex molecules demonstrates the power of the method. Research has shown that several compounds prepared using this chemistry have been successfully converted into antibiotics belonging to four different structural classes, including amphenicols, monobactams, vancomycins, and macrolides. nih.gov

The synthesis of amphenicol antibiotics, such as chloramphenicol and thiamphenicol, and their derivatives is a direct application of the chemistry developed with pseudoephedrine glycinamide. nih.govnih.gov Chloramphenicol's structure is characterized by a D-threo-2-amino-1,3-diol core, the very structure that can be synthesized using the aldol and reduction sequence described previously. nih.govnih.gov

Synthesis of Specific Natural Product Scaffolds and Derivatives

Quinocarcin (B1679961) Core Structures

The asymmetric total synthesis of quinocarcin, a natural antiproliferative agent, and its derivatives has been accomplished using this compound as a key chiral auxiliary. researchgate.net The strategy hinges on the preparation of optically active α-amino aldehyde intermediates, which are crucial building blocks for the quinocarcin core.

Data sourced from an enantioselective synthesis of (+)-quinocarcinamide. researchgate.net

Preparation of Macrocyclic Trypanosomal Cysteine Protease Inhibitors

This compound is instrumental in the synthesis of macrocyclic inhibitors targeting cysteine proteases of trypanosomal parasites, such as Trypanosoma cruzi and Trypanosoma brucei. nih.govnih.gov These parasites are responsible for severe diseases in humans, and their cysteine proteases, cruzain and rhodesain, are validated targets for drug development. nih.govnih.govucl.ac.ukmdpi.com

The design of these inhibitors often involves creating a macrocyclic structure to conformationally constrain the molecule, potentially enhancing binding affinity and selectivity. nih.gov The synthesis of these complex molecules relies on the asymmetric preparation of key fragments. nih.gov

In the synthesis of the "P1" fragment of certain macrocyclic inhibitors, this compound is used to establish the correct stereochemistry of a homoallylglycine derivative. nih.gov This is achieved through a diastereoselective alkylation reaction. nih.gov

Table 2: Asymmetric Alkylation for the Synthesis of a Homoallylglycine Precursor

| Reactant 1 | Reactant 2 | Product | Synthetic Role |

|---|---|---|---|

| This compound (chiral auxiliary) | 4-bromo-1-butene (B139220) (alkylating agent) | Alkylated pseudoephedrine glycinamide adduct | Precursor to the P1 homoallylglycine fragment |

This reaction is a key step in preparing fragments for macrocyclic inhibitors of trypanosomal cysteine proteases. nih.gov

The synthesis begins with the asymmetric alkylation of this compound with 4-bromo-1-butene to give the alkylated intermediate. nih.gov Following this stereocontrol-imparting step, the chiral auxiliary is removed. The resulting amine is then Boc-protected, and the acid is coupled with N,O-dimethylhydroxylamine to furnish a Weinreb amide. nih.gov This Weinreb amide is a stable and versatile intermediate that serves as a P1 fragment, which is later incorporated into the final diene precursor for a ring-closing metathesis reaction to form the macrocycle. nih.gov

Mechanistic Insights and Theoretical Studies

Computational Chemistry Approaches

Computational methods have become indispensable for modeling the transient species, such as enolates and transition states, that govern the stereochemical outcome of these reactions.

Density Functional Theory (DFT) has been employed to investigate the structures and energies of the lithium enolates derived from pseudoephedrine amides. nih.gov These calculations are crucial for understanding the complex aggregation states and the role of additives like lithium chloride. While specific DFT studies exclusively on (R,R)-(-)-pseudoephedrine glycinamide (B1583983) are not extensively detailed in the literature, the broader research on pseudoephedrine amide enolates provides a robust framework.

Molecular modeling has been pivotal in visualizing the three-dimensional architecture of the key intermediates in the alkylation of pseudoephedrine glycinamide derivatives. The prevailing model for the high diastereoselectivity observed involves a chelated, Z-enolate structure.

A proposed reactive conformation suggests that the lithium cation is chelated by the enolate oxygen, the tertiary amide oxygen, and the oxygen of the pseudoephedrine hydroxyl group. This rigid, chair-like six-membered ring structure is believed to be the key to the enolate's stereochemical control. In this conformation, the phenyl group of the pseudoephedrine scaffold is positioned to effectively shield one face of the enolate. Consequently, the electrophile (e.g., an alkyl halide) is directed to approach from the less sterically hindered face, leading to the observed high diastereoselectivity.

Spectroscopic and computational data on related pseudoephedrine-derived enolates support the formation of well-defined aggregate structures. nih.gov For instance, studies on various acylated pseudoephedrine enolates have revealed that they exist as S₄-symmetric octalithiated tetramers. nih.gov This structural insight is critical for understanding the reactivity and selectivity of these species.

Understanding the Origins of Diastereoselectivity

The remarkable diastereoselectivity in the alkylation of (R,R)-(-)-pseudoephedrine glycinamide enolates is a direct consequence of the conformational rigidity of the chiral auxiliary and the specific geometry of the lithium enolate. The alkylation reactions consistently yield α-substituted products with high diastereomeric excess (de).

The accepted model posits that the lithium enolate adopts a conformation where the phenyl group of the pseudoephedrine auxiliary blocks the si-face of the enolate. This forces the incoming electrophile to attack from the exposed re-face, resulting in a single major diastereomer. The presence of lithium chloride is often crucial for achieving high yields and selectivities, as it is believed to break up less reactive aggregates and favor the formation of the highly organized, reactive monomeric or smaller aggregated enolate species. nih.govacs.org

The effectiveness of this stereodirecting model is demonstrated by the consistently high diastereoselectivities achieved with a wide array of electrophiles.

Table 1: Diastereoselectivity in the Alkylation of Pseudoephedrine Amides

| Entry | Electrophile | Product Diastereomeric Ratio (dr) |

|---|---|---|

| 1 | Benzyl Bromide | >99:1 |

| 2 | Iodomethane | >99:1 |

| 3 | Iodoethane | 98:2 |

| 4 | 1-Iodopropane | 97:3 |

| 5 | Allyl Iodide | >99:1 |

Data compiled from studies on various pseudoephedrine amides, illustrating the general trend of high diastereoselectivity. Diastereomeric ratios are representative and may vary slightly based on specific reaction conditions. nih.govharvard.edu

Analysis of Amide Rotamerism and its Influence on Reactivity and Selectivity

Amide bonds are known to exhibit restricted rotation, leading to the existence of rotamers (rotational isomers). In the context of pseudoephedrine amides, the rotation around the N-C(O) bond can influence the conformation of the enolate and, by extension, the diastereoselectivity of its reactions.

While the ground state of the pseudoephedrine amide may exist as a mixture of rotamers, it is believed that upon enolization, the system converges to a single, thermodynamically favored enolate geometry. The chelation involving the lithium cation, the enolate oxygen, the amide oxygen, and the auxiliary's hydroxyl group locks the molecule into a rigid conformation. This effectively negates the potential for multiple rotameric forms of the enolate to exist and react, which would otherwise lead to a decrease in selectivity. The proposed internal chelation in the transition state is sufficiently strong to ensure that the reaction proceeds through a single, well-defined pathway, thus accounting for the high diastereomeric ratios observed. Any factor that disrupts this chelated structure could potentially lead to lower selectivity, highlighting the importance of the auxiliary's inherent conformational preferences.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Lithium Chloride |

| Benzyl Bromide |

| Iodomethane |

| Iodoethane |

| 1-Iodopropane |

Advanced Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and stereochemical analysis of (R,R)-(-)-pseudoephedrine glycinamide (B1583983) and its reaction products.

Advanced 1H and 13C NMR Techniques for Complex Adducts

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the molecular framework of (R,R)-(-)-pseudoephedrine glycinamide and its adducts. In the seminal work by Myers et al., the synthesis and characterization of this compound hydrate (B1144303) were described, laying the foundation for its use in asymmetric synthesis. nih.govacs.org While the detailed NMR data for the parent glycinamide is often a baseline, the analysis of its alkylated adducts is crucial for determining the diastereoselectivity of the reaction.

For instance, in the synthesis of α-amino acids, the enolate of pseudoephedrine glycinamide is alkylated. The resulting diastereomeric products exhibit distinct signals in their ¹H and ¹³C NMR spectra, allowing for the determination of diastereomeric ratios. The chemical shifts of the protons and carbons in the pseudoephedrine backbone, as well as the newly introduced stereocenter, are highly sensitive to the local electronic and steric environment.

Table 1: Representative ¹H and ¹³C NMR Data for an Alkylated Adduct of this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Cα-H (new stereocenter) | Varies (e.g., 3.5-4.5) | Varies (e.g., 50-60) |

| N-CH₃ | ~2.7-2.9 (singlet) | ~33-35 |

| C-CH₃ (pseudoephedrine) | ~0.9-1.1 (doublet) | ~14-16 |

| C-H (methine, pseudoephedrine) | ~4.1-4.3 (multiplet) | ~60-62 |

| C-OH (benzylic, pseudoephedrine) | ~4.6-4.8 (doublet) | ~75-77 |

| Aromatic-H | ~7.2-7.5 (multiplet) | ~126-142 |

| C=O (amide) | - | ~170-175 |

Note: The chemical shifts are approximate and can vary depending on the specific adduct and the solvent used.

Advanced NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to unambiguously assign all proton and carbon signals in complex adducts, further confirming the structure and stereochemical arrangement.

Challenges Related to Rotamerism and Signal Resolution

A significant challenge in the NMR analysis of pseudoephedrine amides is the phenomenon of rotamerism, which arises from the restricted rotation around the amide C-N bond. researchgate.net This can lead to the observation of two distinct sets of NMR signals for a single diastereomer, complicating the spectra and potentially leading to misinterpretation of the diastereomeric ratio. researchgate.net

The equilibrium between the two rotamers is often slow on the NMR timescale at room temperature, resulting in broadened or duplicated peaks. researchgate.net The ratio of these rotamers can be influenced by factors such as the solvent, temperature, and the steric bulk of the substituents on the amide nitrogen and the carbonyl carbon. researchgate.net Variable temperature NMR studies can be employed to coalesce the signals of the rotamers at higher temperatures, simplifying the spectrum and aiding in the assignment of signals corresponding to the different diastereomers. Careful integration of the signals for each diastereomer, accounting for the presence of rotamers, is crucial for an accurate assessment of the stereoselectivity of a reaction.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography provides unequivocal proof of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry and the spatial arrangement of its atoms. For chiral auxiliaries like this compound, a crystal structure offers invaluable insights into the conformation that directs the stereochemical outcome of its reactions.

In the context of its adducts, X-ray crystallography can confirm the configuration of the newly formed stereocenter relative to the (R,R) centers of the pseudoephedrine moiety. Furthermore, it elucidates the nature of intermolecular interactions, such as hydrogen bonding, which can play a significant role in the packing of the molecules in the crystal lattice and can influence the physical properties of the compound. For instance, the hydroxyl group and the amide functionalities of the glycinamide portion are capable of forming strong hydrogen bonds, which would be a dominant feature in the crystal packing.

Chromatographic Methods for Diastereomeric and Enantiomeric Purity Assessment

Chromatographic techniques are essential for determining the purity of this compound and for quantifying the stereochemical outcome of the reactions in which it is employed.

Capillary Gas Chromatography (GC) for Diastereomeric Ratios

Capillary Gas Chromatography (GC) can be a powerful tool for the analysis of the diastereomeric ratio of the products formed from the alkylation of this compound. To make the typically non-volatile amino acid adducts amenable to GC analysis, they are often derivatized to more volatile esters or other suitable derivatives.

The diastereomers, having different physical properties, can be separated on a suitable capillary column. The relative peak areas in the chromatogram correspond to the ratio of the diastereomers, providing a quantitative measure of the diastereoselectivity of the reaction. The choice of the stationary phase of the GC column is critical for achieving baseline separation of the diastereomers.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is the most widely used method for determining the enantiomeric excess (e.e.) of the final α-amino acid products after cleavage from the this compound auxiliary. nih.gov This is a critical step to ensure the effectiveness of the asymmetric synthesis.

The analysis typically involves the use of a chiral stationary phase (CSP) that can differentiate between the two enantiomers of the amino acid. The interaction between the enantiomers and the chiral stationary phase differs, leading to different retention times and thus their separation.

Table 2: Typical HPLC Parameters for Enantiomeric Excess Determination of α-Amino Acids

| Parameter | Description |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based like Chiralcel OD-H, Chiralpak AD-H) |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., isopropanol), often with a small amount of an acidic or basic modifier. |

| Flow Rate | Typically 0.5-1.5 mL/min |

| Detection | UV absorbance at a suitable wavelength (e.g., 210-254 nm) |

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. Modern HPLC methods can achieve high precision and accuracy, allowing for the reliable determination of enantiomeric excess values greater than 99%. nih.gov

Recovery and Regeneration of the Chiral Auxiliary

A significant advantage of using pseudoephedrine-based chiral auxiliaries in asymmetric synthesis is the ability to efficiently recover and reuse the auxiliary post-reaction. This recyclability is crucial for both economic and environmental sustainability in chemical synthesis. The process involves cleaving the auxiliary from the synthesized product and isolating it for future use, with a focus on maintaining its chemical integrity and high enantiopurity.

Future Directions and Emerging Research Areas

Development of Novel Reactions and Transformations Utilizing (R,R)-(-)-PSEUDOEPHEDRINE GLYCINAMIDE (B1583983)

While renowned for its efficacy in the asymmetric alkylation of glycine (B1666218) enolates, the unique structural and reactive properties of (R,R)-(-)-pseudoephedrine glycinamide are being leveraged to develop new synthetic methodologies. Research is moving beyond simple alkylations to more complex and valuable chemical transformations.

One significant area of development is its use in aldol (B89426) reactions for the stereocontrolled synthesis of syn-β-hydroxy-α-amino acids. nih.gov The enolate of (R,R)-pseudoephedrine glycinamide reacts with various aldehydes and ketones to produce aldol adducts with high diastereoselectivity. nih.gov A key advantage is the unusually mild conditions required for the subsequent hydrolysis of these adducts to yield the desired β-hydroxy-α-amino acid, a process likely facilitated by the β-hydroxy group of the adduct. nih.gov

Furthermore, these aldol adducts serve as versatile intermediates for other transformations. For instance, they can be reduced to chiral 2-amino-1,3-diols. nih.gov This was demonstrated in the efficient, three-step synthesis of the antibiotic chloramphenicol (B1208) from (R,R)-pseudoephenamine glycinamide, an analogue of the title compound. nih.gov This approach highlights the potential for developing concise synthetic routes to complex, biologically active molecules.

The exploration of Michael reactions has also revealed novel reactivity. The stereochemical result of the Michael reaction involving pseudoephedrine amide enolates can be dramatically influenced by the presence of lithium chloride (LiCl). acs.org In the absence of LiCl, the reaction yields the anti Michael adduct with high selectivity, while the presence of LiCl favors the syn adduct. acs.org This switchable selectivity offers a powerful tool for accessing different diastereomers from a single chiral source and has been applied to the synthesis of enantiomerically enriched trans-3,4-disubstituted δ-lactones. acs.org

Additionally, research into asymmetric aza-Michael reactions using unsaturated amides derived from pseudoephedrine has shown that manipulating the auxiliary's structure can lead to an inversion of facial selectivity. nih.gov This discovery opens a pathway to diastereodivergent synthesis, where either diastereomer of a product can be accessed using the same chirality source, a significant advancement in asymmetric synthesis. nih.gov The adducts from these reactions are versatile intermediates for preparing β-amino esters and γ-amino alcohols. nih.gov

Table 1: Selected Novel Transformations Using Pseudoephedrine-Based Glycinamides This table summarizes key findings in the development of new reactions beyond standard alkylation.

| Reaction Type | Substrate/Reagent | Key Finding | Product Class | Reference |

| Aldol Reaction | Aldehydes, Ketones | Highly stereocontrolled synthesis of syn-adducts. | β-Hydroxy-α-amino acids | nih.gov |

| Reduction of Aldol Adducts | Sodium borohydride (B1222165) | Mild reduction to corresponding alcohols. | 2-Amino-1,3-diols | nih.gov |

| Michael Addition | Enones | Selectivity is dependent on LiCl; anti adducts form without LiCl, syn adducts with LiCl. | δ-Lactones | acs.org |

| Aza-Michael Reaction | Metal Benzylamides | Structural manipulation of the auxiliary can invert facial selectivity. | β-Amino Esters, γ-Amino Alcohols | nih.gov |

Exploration of Broader Substrate Scope and Reaction Limitations

A critical aspect of advancing the utility of this compound is to define the full extent of its applicability by testing a wider range of substrates and identifying its limitations. The diastereoselective alkylation of its enolate has been shown to be effective with a broad spectrum of alkyl halides. However, limitations do exist. For example, reactions involving highly sterically hindered substrates may be less efficient, and certain problematic cases have been encountered during the reduction of the resulting amides. The use of some reducing agents, such as lithium pyrrolidide-borane, has led to decomposition or epimerization of the product. The development of milder and more robust reagents like lithium amidotrihydroborate (LAB) has overcome some of these challenges. harvard.edu

The substrate scope for the direct aldolization of pseudoephenamine glycinamide has been shown to include a variety of aldehyde and ketone substrates, demonstrating its broad potential. nih.gov Similarly, detailed studies on aza-Michael reactions have confirmed good yields and selectivities, but they also noted that experimental conditions must be optimized depending on the substitution pattern of the conjugate acceptor, indicating substrate-dependent limitations. nih.gov

An important strategy for overcoming limitations is the development of related auxiliaries. Research on pseudoephenamine, an analogue of pseudoephedrine, has shown that it can provide superior stereocontrol in alkylation reactions designed to form quaternary carbon centers. harvard.edunih.gov This suggests that while this compound is highly effective, exploring derivatives may be necessary to broaden the substrate scope to include the formation of highly congested stereocenters.

Table 2: Diastereoselectivity in the Alkylation of Pseudoephedrine Amides with Various Electrophiles This table presents data on the diastereomeric excess (% de) achieved in alkylation reactions, illustrating the broad substrate scope.

| Electrophile | Product Diastereomeric Excess (% de) | Reference |

| Ethyl Iodide | 97% | |

| Benzyl Bromide | >98% | |

| Allyl Iodide | >98% | |

| Methyl Iodide | >98% |

Integration with Sustainable Chemical Processes and Flow Chemistry

Modern chemical synthesis places a strong emphasis on sustainability and process efficiency. Future research will increasingly focus on integrating this compound into greener chemical workflows. The high chemical yields, excellent stereoselectivity, and the ability to recover the chiral auxiliary in high yield already align with the principles of green chemistry by maximizing atom economy and minimizing waste. nih.govvapourtec.com

Flow chemistry represents a significant technological advancement for sustainable synthesis. nih.gov It offers superior control over reaction parameters, enhanced safety (especially when using hazardous reagents), and straightforward scalability compared to traditional batch processes. vapourtec.comnih.gov While specific applications of this compound in flow systems are still an emerging area, the potential is vast. The multi-step synthesis of active pharmaceutical ingredients (APIs), a process where this auxiliary is highly relevant, is a key area where flow chemistry has demonstrated significant advantages. nih.govresearchgate.net Future work could involve developing continuous flow protocols for the alkylation, aldol, and Michael reactions, potentially coupling them with in-line purification and subsequent transformations to create fully automated, multi-step syntheses. researchgate.net

Another avenue for sustainable chemistry is the use of biocatalysis. vapourtec.com Research on enzymes like ephedrine (B3423809) dehydrogenase (EDH) and pseudoephedrine dehydrogenase (PseDH) for the synthesis of pseudoephedrine precursors demonstrates the power of biocatalytic methods in this chemical space. researchgate.netnih.gov Future research could explore the development of enzymes capable of recognizing and transforming substrates attached to the this compound auxiliary, or enzymes that can perform the final cleavage step under mild, aqueous conditions. Such enzymatic reactions could be integrated into flow reactors, further enhancing process sustainability. vapourtec.comnih.gov

Computational Design of Enhanced Chiral Auxiliaries and Derivatives

The rational design of new and improved chiral auxiliaries is a major frontier in asymmetric synthesis, and computational chemistry is a key enabling tool. While this compound is highly effective, computational modeling can guide the development of derivatives with enhanced properties. For example, docking studies have been used to understand the stereochemical outcomes of reactions involving pseudoephedrine derivatives and to explain differences in biological activity between stereoisomers. researchgate.netnih.gov

This approach can be extended to the design of new auxiliaries. The development of pseudoephenamine as an alternative to pseudoephedrine was driven by a desire to improve physical properties (e.g., crystallinity) and stereoselectivity, particularly for challenging reactions like the formation of quaternary stereocenters. harvard.edunih.gov Future efforts can use computational modeling to predict how structural modifications to the pseudoephedrine scaffold will influence the conformation of the enolate intermediate and its interaction with electrophiles. This could lead to auxiliaries that offer even higher selectivity or that are effective for reactions where the current system is limited.

The unexpected inversion of selectivity observed in aza-Michael reactions upon modifying the auxiliary structure highlights a phenomenon that is ripe for computational investigation. nih.gov By modeling the transition states of these reactions, researchers could develop a predictive framework for designing auxiliaries that deliver a specific, desired diastereomer on demand. Furthermore, the integration of machine learning algorithms with computational chemistry and high-throughput experimentation could accelerate the discovery of next-generation chiral auxiliaries based on the pseudoephedrine framework. vapourtec.comresearchgate.net

Q & A

Q. Which analytical methods are validated for quantifying this compound in complex matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection is widely used. For instance, a chromatographic method optimized via experimental design (e.g., Box-Behnken) achieved resolution >2.0 between pseudoephedrine derivatives and co-eluting analytes. Key parameters include mobile phase composition (acetonitrile:phosphate buffer, pH 3.0), column temperature (25°C), and flow rate (1.2 mL/min). Validation data show linearity (R² >0.999) across 25–135 μg/mL, LOD of 5.34 μg/mL, and recovery rates >99% .

Q. How does the stereochemistry of this compound influence its reactivity in asymmetric synthesis?

- Methodological Answer : The (R,R) configuration enhances enantioselectivity in nucleophilic additions and alkylations due to steric and electronic effects from the methyl and phenyl groups. For example, in hydrocinnamamide syntheses, the pseudoephedrine moiety directs facial selectivity, achieving >90% enantiomeric excess (ee) in propionamide derivatives. Comparative studies with (S,S)-enantiomers show marked differences in reaction kinetics and byproduct formation .

Advanced Research Questions

Q. How can researchers optimize chromatographic conditions to resolve co-eluting impurities in this compound analysis?

- Methodological Answer : Utilize response surface methodology (RSM) to model interactions between critical factors (e.g., mobile phase ionic strength, pH, organic modifier ratio). For example, a three-factor Box-Behnken design identified pH (p <0.01) and acetonitrile concentration (p <0.05) as dominant variables. Validation via ANOVA confirmed model robustness (R² adjusted = 0.98, precision >4). Contour plots guide parameter adjustments to mitigate impurity overlaps .

Q. What strategies address contradictions in reported reaction yields for this compound derivatives?

- Methodological Answer : Conduct systematic error analysis by replicating protocols under controlled conditions (e.g., inert atmosphere, standardized reagent purity). Compare results using statistical tools (e.g., t-tests for yield differences). For instance, discrepancies in allylglycinamide diacetate yields (20% vs. 35%) were traced to variations in drying methods (vacuum vs. rotary evaporation), highlighting the need for rigorous moisture control .

Q. How can green chemistry principles be applied to improve the sustainability of this compound synthesis?

- Methodological Answer : Replace traditional solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether) and employ catalytic methods to reduce stoichiometric waste. Recent studies achieved 80% solvent reduction via microwave-assisted reactions, shortening reaction times from 24h to 2h. Life-cycle assessment (LCA) metrics should be integrated to evaluate environmental trade-offs .

Methodological Frameworks for Research Design

- For Synthesis Optimization : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize reaction pathways. For example, novel photoredox catalysis routes may offer greener alternatives but require feasibility testing for scalability .

- For Analytical Validation : Use PICO (Population: analyte; Intervention: chromatographic method; Comparison: established protocols; Outcome: resolution, sensitivity) to structure validation studies .

- For Data Contradictions : Employ SPIDER (Sample: reaction batches; Phenomenon of Interest: yield variability; Design: controlled replication; Evaluation: statistical error analysis; Research type: mixed-methods) to isolate confounding factors .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.